3-Chloro-D-tyrosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

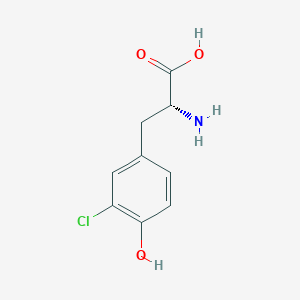

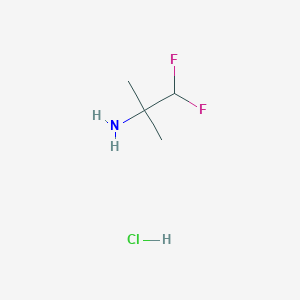

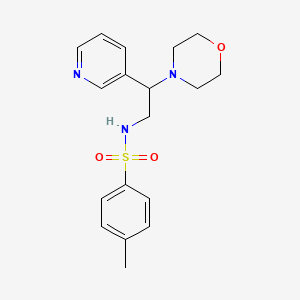

3-Chloro-D-tyrosine is a derivative of D-tyrosine . It is a white to off-white powder . The IUPAC name for 3-Chloro-D-tyrosine is (2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid .

Molecular Structure Analysis

The molecular weight of 3-Chloro-D-tyrosine is 215.64 . The InChI code is 1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 .Chemical Reactions Analysis

3-chloro-L-Tyrosine is formed from a reaction between the myeloperoxidase (MPO) product hypochlorous acid and L-tyrosine . This suggests that 3-Chloro-D-tyrosine might be formed through a similar reaction.Physical And Chemical Properties Analysis

3-Chloro-D-tyrosine is a white to off-white powder . It has a melting point of 228-252°C . It should be stored at 0-8°C .Scientific Research Applications

- Methodology : Liquid chromatography–tandem mass spectrometry (LC-MS/MS) allows simultaneous quantification of 3-Chloro-D-tyrosine alongside related compounds like 3-Nitro-l-tyrosine (3-NT) and 3-Bromo-l-tyrosine (3-BT) in plasma .

Biomarker Discovery and Disease Diagnosis

Drug Development and Enzyme Inhibition

Safety and Hazards

Mechanism of Action

Target of Action

3-Chloro-D-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in various biological processes . Tyrosine is a precursor to several neurotransmitters and hormones, including catecholamines and thyroid hormones . Therefore, it’s plausible that 3-Chloro-D-tyrosine may interact with the same or similar targets as tyrosine.

Mode of Action

It’s known that tyrosine and its derivatives can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . These modifications can alter the function, localization, turnover, and protein-protein interactions of the target proteins

Biochemical Pathways

Tyrosine is involved in numerous biochemical pathways, including the synthesis of neurotransmitters, catecholamines, thyroid hormones, and melanin . It’s also a key component in the shikimate pathway, which gives rise to other aromatic amino acids . Given that 3-Chloro-D-tyrosine is a derivative of tyrosine, it’s likely that it may affect similar biochemical pathways.

Pharmacokinetics

It’s known that tyrosine and its derivatives are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes and excreted primarily in the urine . The specific ADME properties of 3-Chloro-D-tyrosine, including its bioavailability, are yet to be determined.

Result of Action

Tyrosine and its derivatives are known to play crucial roles in various biological processes, including protein synthesis, signal transduction, and hormone production

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Factors such as temperature, pH, and the presence of other substances can affect the absorption, distribution, metabolism, and excretion of compounds . .

properties

IUPAC Name |

(2R)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBBAGYTKWBCD-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-D-tyrosine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-(4-fluorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365237.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)piperidine-3-carboxamide](/img/structure/B2365244.png)

![1,6,7,8-tetramethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2365250.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2365256.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]spiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,3'-oxetane]-6-carboxylic acid](/img/structure/B2365257.png)